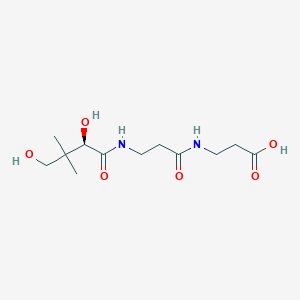

N-D-Pantothenoyl-beta-Alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

897045-90-8 |

|---|---|

Molecular Formula |

C12H22N2O6 |

Molecular Weight |

290.31 g/mol |

IUPAC Name |

3-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]propanoic acid |

InChI |

InChI=1S/C12H22N2O6/c1-12(2,7-15)10(19)11(20)14-5-3-8(16)13-6-4-9(17)18/h10,15,19H,3-7H2,1-2H3,(H,13,16)(H,14,20)(H,17,18)/t10-/m0/s1 |

InChI Key |

ZEFQNPXWTQSVAH-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCC(=O)O)O |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)NCCC(=O)O)O |

Origin of Product |

United States |

Contextualization Within Pantothenate and Beta Alanine Metabolic Pathways

The significance of N-D-Pantothenoyl-beta-Alanine is best understood by examining the metabolic pathways of its constituent parts: pantothenate and beta-alanine (B559535). These pathways are fundamental to cellular metabolism across a vast range of organisms, from bacteria to humans.

Pantothenate is an essential nutrient that serves as the precursor for the synthesis of Coenzyme A (CoA) and Acyl Carrier Protein (ACP). frontiersin.orgnih.gov The biosynthesis of CoA from pantothenate is a universal and vital five-step process that requires ATP and cysteine. eujournal.org The initial and rate-limiting step is the phosphorylation of pantothenate by the enzyme pantothenate kinase. wikipedia.orgnih.gov CoA is a critical cofactor in numerous metabolic reactions, including the Krebs cycle and the synthesis of fatty acids, steroid hormones, and neurotransmitters. nih.gov The breakdown of dietary CoA and ACP in the intestinal lumen yields free pantothenic acid, which is then absorbed by the cells. wikipedia.org

Beta-alanine, on the other hand, is a non-proteinogenic beta-amino acid, meaning its amino group is at the β-position relative to the carboxylate group. nih.gov It is the only beta-amino acid that can be synthesized de novo in humans. In many organisms, beta-alanine is produced from the degradation of uracil (B121893) or through the metabolism of polyamines like spermine (B22157) and spermidine (B129725). frontiersin.orgnih.gov A key reaction involving beta-alanine is its condensation with D-pantoate to form pantothenate, a crucial step in the de novo synthesis of Vitamin B5. researchgate.net Beta-alanine is also a component of the dipeptide carnosine, which is found in high concentrations in muscle and brain tissue and functions as a significant physiological buffer.

The formation of this compound represents a deviation from these primary pathways, involving the addition of a second beta-alanine molecule to the pantothenoyl moiety.

Overview of D Pantothenoyl Beta Alanyl Beta Alanine in Biological Systems

Elucidation of the Dipeptide Structure: Pantothenoyl-beta-Alanyl-beta-Alanine Linkage

This compound is a dipeptide, which is an organic compound formed from two amino acids. wikipedia.org In this case, the structure consists of a pantothenoyl group linked to two β-alanine molecules. β-alanine is a naturally occurring non-proteinogenic amino acid, meaning its amino group is at the β-position relative to the carboxylate group. frontiersin.org It is a component of pantothenic acid. msu.edukinampark.com

The linkage can be described as N-[(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxobutyl]-β-alanyl-β-alanine. chemicalbook.com This nomenclature precisely describes the connection between the D-pantothenoyl moiety and the two β-alanine units. The formation of such a dipeptide involves the creation of a peptide bond between the constituent amino acids. bachem.com

Stereospecificity of the D-Pantothenoyl Moiety

A crucial aspect of the molecule's architecture is the stereospecificity of the pantothenoyl group. The "D" designation indicates a specific stereochemical configuration. The IUPAC name, 3-[3-[(2R)-2,4-dihydroxy-3,3-dimethylbutanamido]propanamido]propanoic acid, explicitly denotes the (R)-configuration at the chiral center of the pantoic acid portion of the molecule. chemicalbook.comlgcstandards.com This stereoisomer is the biologically relevant form. Pantothenic acid itself is an amide formed between pantoic acid and β-alanine. nih.gov The D-pantothenoyl moiety is derived from D-pantoate. researchgate.net

The stereochemistry is critical for its biological context, as enzymes are highly specific to the stereoisomers of their substrates. For instance, in the biosynthesis of coenzyme A, only the D-enantiomer of pantothenic acid is utilized. nih.gov The synthesis of related compounds, such as di-D-pantothenoyl-L-cystine, also emphasizes the importance of the D-configuration. nih.gov

Characterization of Peptide Bonds and Amide Linkages

The structure of this compound features two key amide linkages, which are also known as peptide bonds in this context. kinampark.com A peptide bond is a covalent chemical bond formed between two molecules when the carboxyl group of one molecule reacts with the amino group of the other molecule, releasing a molecule of water. bachem.com

The first peptide bond links the D-pantothenoyl group to the first β-alanine molecule. The second peptide bond connects the first β-alanine to the second β-alanine. These amide linkages are fundamental to the structure of peptides and proteins. msu.edu The pH-sensitive nature of the peptide bond between β-alanine and pantoic acid in Vitamin B5 necessitates enzymatic action for its cleavage. mdpi.com The formation of dipeptides can alter physical properties like solubility and stability compared to the individual amino acids. wikipedia.org

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 897045-90-8 axios-research.com |

| Molecular Formula | C₁₂H₂₂N₂O₆ fda.gov |

| Molecular Weight | 290.31 g/mol fda.gov |

| IUPAC Name | 3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid nih.gov |

| SMILES | CC(C)(CO)C@HNCCC(=O)NCCC(=O)O)O nih.gov |

| InChI | InChI=1S/C12H22N2O6/c1-12(2,7-15)10(19)11(20)14-5-3-8(16)13-6-4-9(17)18/h10,15,19H,3-7H2,1-2H3,(H,13,16)(H,14,20)(H,17,18)/t10-/m0/s1 nih.gov |

| InChIKey | ZEFQNPXWTQSVAH-JTQLQIEISA-N nih.gov |

Biosynthetic Origins of N D Pantothenoyl Beta Alanine Precursors

Biosynthesis of Beta-Alanine (B559535)

The production of beta-alanine is not conserved across the biological kingdoms, with different organisms utilizing distinct metabolic pathways. These pathways originate from various precursors, highlighting the metabolic plasticity that ensures the supply of this important molecule.

Aspartate Decarboxylation Pathway (PanD-mediated) in Prokaryotes

In many prokaryotes, the primary route for beta-alanine synthesis is the direct decarboxylation of L-aspartate. nih.govnih.gov This reaction is catalyzed by the enzyme L-aspartate-α-decarboxylase (ADC), encoded by the panD gene. nih.govnih.govmdpi.com This enzyme is unique as it belongs to a class of pyruvoyl-dependent enzymes. nih.govnih.gov The pyruvoyl cofactor is formed through an intramolecular rearrangement of a serine residue within the enzyme itself. nih.gov In some bacteria, such as Escherichia coli, the activation of PanD is dependent on another protein, PanZ, a putative acetyltransferase. nih.gov The PanD-mediated pathway is considered the sole source of beta-alanine in many bacteria, and its absence can lead to a requirement for external beta-alanine or pantothenate for survival. nih.gov

L-aspartate-α-decarboxylases are categorized into two types based on their required cofactor: the pyruvoyl-dependent type, predominantly found in bacteria, and the pyridoxal-5'-phosphate (PLP)-dependent type, mainly found in eukaryotes like plants and insects. mdpi.com While the pyruvoyl-dependent enzymes can be prone to inactivation, the PLP-dependent types offer an alternative for biotechnological production of beta-alanine. mdpi.com

| Enzyme | Gene | Organism Type | Cofactor | Key Features |

| L-aspartate-α-decarboxylase (ADC) | panD | Prokaryotes (e.g., E. coli, B. subtilis) | Pyruvoyl group | Primary pathway for beta-alanine synthesis in many bacteria. nih.govnih.govmdpi.com |

| L-aspartate-α-decarboxylase (ADC) | - | Eukaryotes (e.g., plants, insects) | Pyridoxal-5'-phosphate (PLP) | Alternative to the pyruvoyl-dependent enzyme. mdpi.com |

Uracil (B121893) Degradation Pathway (via β-alanine synthase) in Bacteria and Yeast

Another significant pathway for beta-alanine production involves the catabolism of the pyrimidine (B1678525) base, uracil. nih.govnih.gov This reductive pathway sees uracil converted to dihydrouracil, which is then hydrolyzed in subsequent steps to yield beta-alanine, carbon dioxide, and ammonia. nih.govwikipedia.org A key enzyme in this pathway is β-alanine synthase (also known as β-ureidopropionase), which catalyzes the final step. nih.govnih.govnih.gov

This pathway is not only present in bacteria but has also been characterized in yeast, such as Saccharomyces kluyveri. nih.govdtu.dk In some organisms, this pathway can serve as a rescue mechanism for beta-alanine synthesis when the primary pathway is absent or non-functional. For instance, in Rhizobium etli and Sinorhizobium meliloti, which lack the panD gene, the uracil degradation pathway is the primary source of beta-alanine. nih.gov

| Precursor | Key Enzyme | Organism Type | End Products |

| Uracil | β-alanine synthase (β-ureidopropionase) | Bacteria, Yeast | Beta-alanine, CO2, NH4+ |

Polyamine (Spermine/Spermidine) Catabolism Pathways in Plants and Yeast

In plants and yeast, the catabolism of polyamines like spermine (B22157) and spermidine (B129725) serves as a source of beta-alanine. nih.gov This pathway involves a series of enzymatic reactions. Spermidine is cleaved to produce 1,3-diaminopropane (B46017), which is then converted to 3-aminopropionaldehyde. nih.gov Finally, an aldehyde dehydrogenase oxidizes 3-aminopropionaldehyde to beta-alanine. nih.gov In plants, this pathway has been demonstrated in species like maize and tomato. nih.gov

In the yeast Saccharomyces cerevisiae, it has been shown that the organism can synthesize pantothenic acid de novo, with beta-alanine being derived from spermine. researchgate.net This discovery highlighted a novel pathway for beta-alanine production in yeast, involving enzymes of the polyamine pathway. researchgate.net

| Precursor | Key Intermediate | Key Enzymes | Organism Type |

| Spermine/Spermidine | 1,3-diaminopropane | Spermidine dehydrogenase, Polyamine oxidase, Diamine oxidase, Aldehyde dehydrogenase | Plants, Yeast |

Propionate (B1217596) Pathway in Plants

Plants have evolved a distinct pathway for beta-alanine synthesis originating from propionate. nih.govnih.gov This pathway begins with the activation of propionate to propionyl-CoA. nih.gov Through a series of enzymatic steps including oxidation, hydration, and hydrolysis, propionyl-CoA is converted to malonate semialdehyde. nih.govresearchgate.net The final step is a transamination reaction, where an amino group is transferred to malonate semialdehyde to form beta-alanine. nih.govnih.gov This pathway connects the metabolism of L-alanine and beta-alanine, as L-alanine can serve as the amino donor in the final transamination step. nih.gov

| Precursor | Key Intermediate | Final Step | Organism Type |

| Propionate | Malonate semialdehyde | Transamination | Plants |

Transamination Reactions in Diverse Organisms

Transamination reactions, which involve the transfer of an amino group from an amino acid to a keto acid, represent a versatile mechanism for beta-alanine synthesis in various organisms. nih.govwikipedia.org These reactions are catalyzed by enzymes called transaminases or aminotransferases. wikipedia.orgyoutube.com For instance, malonate semialdehyde can be converted to beta-alanine through a transamination reaction. nih.gov It has been reported that an aminotransferase can enable an E. coli mutant lacking the panD gene to produce beta-alanine by converting malonate semialdehyde. nih.gov

In plants, the final step of the propionate pathway is a transamination reaction. nih.govnih.gov The versatility of transaminases allows for the synthesis of various amino acids, including beta-alanine, depending on the available keto-acid precursors. wikipedia.orgnih.gov

Investigated Non-Enzymatic Formation Mechanisms

While enzymatic pathways are the primary routes for beta-alanine synthesis, some studies have explored the possibility of non-enzymatic formation. One such investigated mechanism involves the reaction of beta-alanine with urea (B33335) to produce 5,6-dihydrouracil, which can then be photodehydrogenated to uracil. wikipedia.org Although this demonstrates a chemical relationship, it is not a primary biosynthetic route in organisms. The focus of biological systems remains on the highly regulated and efficient enzymatic pathways to ensure a controlled supply of essential molecules like beta-alanine.

Biosynthesis of D-Pantoate

The journey to pantothenic acid begins with the formation of one of its core components, D-pantoate. This molecule's carbon skeleton is derived from α-ketoisovalerate, an intermediate in the biosynthetic pathways of branched-chain amino acids. nih.govwikipedia.org

Derivation from α-Ketoisovalerate through Branched-Chain Amino Acid Pathways

The synthesis of D-pantoate initiates with α-ketoisovalerate, a keto acid that serves as a precursor in the synthesis of the amino acid valine. nih.govwikipedia.org The conversion of α-ketoisovalerate to D-pantoate involves a two-step enzymatic process:

Formation of α-Ketopantoate: The first step is the hydroxymethylation of α-ketoisovalerate to form α-ketopantoate. This reaction is catalyzed by the enzyme ketopantoate hydroxymethyltransferase (PanB) . nih.govwikipedia.org This enzyme transfers a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate. nih.gov

Reduction to D-Pantoate: Subsequently, α-ketopantoate is reduced to D-pantoate. This reduction is carried out by the enzyme ketopantoate reductase (PanE) , which utilizes NADPH as the reducing agent. nih.govwikipedia.org

Enzymatic Synthesis of Pantothenic Acid (D-Pantothenate)

The final step in the biosynthesis of pantothenic acid is the condensation of D-pantoate with another precursor, β-alanine. nih.govnih.gov This crucial reaction is catalyzed by a specific ligase.

Pantoate-β-Alanine Ligase (Pantothenate Synthetase, PanC) Catalysis

The enzyme responsible for the ligation of D-pantoate and β-alanine is Pantoate-β-alanine ligase , also widely known as pantothenate synthetase (PanC) . nih.govwikipedia.org This enzyme facilitates an ATP-dependent condensation reaction, forming an amide bond between the carboxyl group of D-pantoate and the amino group of β-alanine to yield pantothenate. nih.govresearchgate.net Pantothenate synthetase is a key enzyme in the pantothenate biosynthetic pathway and is found in bacteria, fungi, and plants. researchgate.netnih.gov

Detailed Mechanism of ATP-Dependent Condensation

The condensation reaction catalyzed by pantothenate synthetase proceeds through a two-step mechanism that is dependent on the presence of ATP. ebi.ac.ukresearchgate.net

Formation of Pantoyl Adenylate Intermediate: The reaction is initiated by the activation of D-pantoate. The carboxyl group of D-pantoate attacks the α-phosphate of an ATP molecule, leading to the formation of a high-energy intermediate, pantoyl adenylate , and the release of pyrophosphate. nih.govresearchgate.netebi.ac.uk This step is essential for activating the carboxyl group of pantoate for the subsequent nucleophilic attack.

Nucleophilic Attack by β-Alanine: In the second step, the amino group of β-alanine acts as a nucleophile and attacks the carbonyl carbon of the pantoyl adenylate intermediate. researchgate.netebi.ac.uk This attack results in the formation of a tetrahedral intermediate, which then collapses to form the final product, pantothenate, and releases AMP. ebi.ac.uk

This enzymatic process is highly specific and crucial for the de novo synthesis of pantothenic acid in organisms that can produce it. wikipedia.org

Metabolic Processing and Potential Biological Role of the N D Pantothenoyl Beta Alanyl Beta Alanine Dipeptide

Proposed Enzymatic or Non-Enzymatic Mechanisms for Dipeptide Formation from Pantothenate and Beta-Alanine (B559535)

The formation of N-D-Pantothenoyl-beta-Alanine involves the linkage of a pantothenate molecule with a beta-alanine molecule. This process can be considered from both enzymatic and non-enzymatic perspectives.

Enzymatic Synthesis: In biological systems, the synthesis of pantothenate (Vitamin B5) itself is a well-established enzymatic process. The key enzyme, pantoate-β-alanine ligase (also known as pantothenate synthetase), catalyzes the ATP-dependent condensation of D-pantoate and β-alanine to form pantothenate. researchgate.netnih.govymdb.ca This is a crucial step in the biosynthesis of Coenzyme A (CoA). researchgate.netmaayanlab.cloud The reaction proceeds via the formation of a pantoyl-adenylate intermediate from pantoate and ATP. researchgate.net

However, there is currently no direct scientific evidence to suggest the existence of a specific enzyme that catalyzes the subsequent ligation of a pantothenate molecule to another molecule of β-alanine to form the N-D-Pantothenoyl-beta-Alanyl-beta-Alanine dipeptide. The known ligase specifically joins pantoate and β-alanine. ymdb.camodelseed.org Therefore, a direct enzymatic route for the formation of this specific dipeptide from pantothenate is considered hypothetical and unproven.

Non-Enzymatic Formation: A more documented origin for this compound is as a by-product of chemical synthesis. During the industrial production of calcium pantothenate, impurities can arise. One such process involves the reaction of L-pantolactone with a salt of β-alanine. google.com If the β-alanine starting material contains β-alanyl-β-alanine as an impurity, this dipeptide can also react with L-pantolactone. This side reaction results in the formation of D(+)-N-(2,4-dihydroxy-3,3-dimethylbutanoyl)-β-alanyl-β-alanine, which is this compound. google.com This non-enzymatic pathway highlights the compound's identity as a synthesis-related impurity rather than a product of a defined metabolic pathway.

Investigation of its Presence as a Metabolic Intermediate or By-product (e.g., Impurity in Synthesis)

Current research and documentation strongly indicate that this compound is primarily considered a by-product of chemical synthesis, rather than a natural metabolic intermediate.

Its status as an impurity is officially recognized. For instance, it is cataloged as "Pantothenate EP Impurity E," signifying its classification as a known impurity according to pharmacopeial standards. axios-research.com A patent for the synthesis of calcium pantothenate explicitly identifies the reaction between L-pantolactone and the impurity β-alanyl-β-alanine as the source of this compound in the final product. google.com

In contrast, extensive studies of pantothenate and Coenzyme A metabolism have not identified this compound as a naturally occurring intermediate. maayanlab.cloudresearchgate.netgenome.jp The established metabolic route involves the synthesis of pantothenate, its phosphorylation, and subsequent steps to build the CoA molecule, without the formation of this dipeptide. researchgate.net Similarly, studies on β-alanine metabolism focus on its role in carnosine synthesis and its degradation pathway to acetyl-CoA, with no mention of this specific pantothenoyl-dipeptide. nih.govnih.gov

| Finding Category | Summary of Research Findings | References |

| Status as a Synthesis Impurity | Identified as "Pantothenate EP Impurity E", a known impurity in pharmacopeial grade pantothenate. | axios-research.com |

| Mechanism of Impurity Formation | Formed during chemical synthesis of calcium pantothenate when L-pantolactone reacts with the impurity β-alanyl-β-alanine. | google.com |

| Presence in Natural Metabolism | No evidence found to suggest it is a natural metabolic intermediate in the biosynthesis or degradation pathways of pantothenate or CoA. | maayanlab.cloudresearchgate.net |

Pathways for Degradation and Turnover of the Dipeptide Structure

There are no specific studies detailing the enzymatic degradation or turnover of this compound. However, a hypothetical pathway can be proposed based on the known metabolism of its constituent parts and the general principles of peptide and amide bond hydrolysis.

The dipeptide structure contains two amide bonds: one linking the pantoyl group to the first β-alanine and a second peptide bond between the two β-alanine residues. It is plausible that non-specific cellular peptidases or amidases could hydrolyze these bonds. This degradation would likely release pantothenate and β-alanine, or pantoate and β-alanyl-β-alanine, into the cell.

Once liberated, these components would enter their respective, well-established metabolic pathways:

Pantothenate: In some bacteria, pantothenate can be hydrolyzed back into pantoate and β-alanine. researchgate.net In most organisms, it serves as the direct precursor for Coenzyme A synthesis. researchgate.net

Beta-Alanine: This amino acid can be catabolized through transamination to malonate semialdehyde, which is then oxidatively decarboxylated to form acetyl-CoA, allowing it to enter the citric acid cycle. nih.gov It can also be used for the synthesis of the dipeptide carnosine. nih.gov

Therefore, the turnover of this compound would most likely involve its breakdown into fundamental building blocks that are readily assimilated by the cell.

Hypothetical Integration into Broader Metabolic Networks

Given that this compound is primarily a synthetic by-product, its integration into metabolic networks would be indirect, occurring via the metabolites released upon its degradation.

If hydrolyzed, the compound would serve as a source of pantothenate and β-alanine, which are integrated into central metabolic pathways:

Integration via Pantothenate: The released pantothenate would directly feed into the universal and essential pathway for Coenzyme A (CoA) biosynthesis. researchgate.netymdb.caresearchgate.net CoA is a critical cofactor in countless metabolic reactions, including the citric acid cycle, fatty acid synthesis and oxidation, and amino acid metabolism.

Integration via Beta-Alanine: The released β-alanine has several metabolic fates. It is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide that acts as an important intracellular pH buffer, particularly in muscle and nerve tissues. nih.gov Additionally, β-alanine catabolism leads to acetyl-CoA, linking it to cellular energy production. nih.gov Some research also suggests β-alanine may influence the expression of proteins involved in oxidative metabolism. nih.gov

In essence, while this compound itself does not appear to have a direct biological role, its breakdown products would be channeled into fundamental and vital biochemical processes, primarily supporting CoA synthesis and cellular energy metabolism.

Advanced Analytical Techniques for Characterizing and Quantifying N D Pantothenoyl Beta Alanine

Chromatographic Separation Methods for Complex Mixtures

Chromatographic techniques are fundamental for isolating N-D-Pantothenoyl-beta-Alanine and its related compounds from intricate biological or chemical matrices. The choice of method depends on the specific analytical goals, such as quantification or identification.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This technique is a powerful tool for the quantification of amino acids and their derivatives. researchgate.net By derivatizing the analytes with a fluorescent tag, such as 9-fluorenylmethoxycarbonyl (FMOC), HPLC-FLD offers high sensitivity and selectivity. researchgate.net The method has been successfully used for the simultaneous quantification of amino acids like arginine, glutamine, and β-alanine in various products. researchgate.net For instance, a validated HPLC-FLD method demonstrated excellent linearity, precision, and accuracy for these amino acids. researchgate.net While specific applications for this compound are not extensively detailed, the principles are directly applicable. The separation is typically achieved on a reversed-phase column, and the fluorescence detector provides the necessary sensitivity for trace analysis. researchgate.netmdpi.comunica.it

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. While not always the primary choice for non-volatile compounds like this compound without derivatization, it is invaluable for analyzing related smaller molecules or degradation products. mdpi.com GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a "gold standard" for flavor and metabolite analysis. mdpi.com For related compounds like β-alanine, GC-MS can provide detailed information, though it may be less sensitive to lower-level volatile substances compared to other methods. mdpi.comymdb.ca

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a highly selective and sensitive method for the analysis of a wide range of compounds, including amino acids and their derivatives, in complex matrices. nih.govmdpi.com This technique is particularly advantageous for separating isomers that may be difficult to distinguish using other methods. nih.gov For example, a high-throughput LC-MS method was developed to resolve sarcosine (B1681465) from its isomers, α- and β-alanine, which can co-elute on a standard reversed-phase column. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS is often employed for the separation of polar compounds like β-alanine and its derivatives. nih.govmdpi.com The optimization of chromatographic conditions, such as the mobile phase composition and pH, is crucial for achieving the necessary resolution and selectivity. nih.govmdpi.comresearchgate.net

Interactive Table: Comparison of Chromatographic Methods

| Technique | Principle | Analytes | Derivatization | Detection | Key Advantages |

|---|---|---|---|---|---|

| HPLC-FLD | Separation based on polarity, detection of fluorescent compounds. | Amino acids, biogenic amines. researchgate.netunica.it | Often required (e.g., with FMOC) to enhance sensitivity. researchgate.net | Fluorescence Detector (FLD). | High sensitivity and selectivity for derivatized analytes. mdpi.com |

| GC-MS | Separation of volatile compounds, identification by mass. | Volatile organic compounds, metabolites. mdpi.com | Sometimes used to increase volatility. | Mass Spectrometer (MS). | High resolution and identification power for volatile compounds. mdpi.com |

| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. | Wide range of compounds, including isomers. nih.govmdpi.comnih.gov | Not always necessary. nih.gov | Tandem Mass Spectrometer (MS/MS). | High selectivity, sensitivity, and ability to separate isomers. nih.govmdpi.comnih.gov |

High-Resolution Mass Spectrometry for Precise Molecular Identification and Quantitation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and accurate quantification of this compound. waters.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of elemental composition and confident differentiation between compounds with similar nominal masses. waters.comwaters.com

HRMS platforms can be used for both characterization and quantification. waters.com In full scan mode, they provide a comprehensive overview of the sample components. waters.com For targeted analysis, techniques like Target Enhancement MRM (Tof MRM) can be employed to achieve excellent sensitivity and linearity for quantitative studies. waters.com The ability to switch between qualitative and quantitative modes on the same instrument streamlines analytical workflows. waters.com

The application of HRMS in peptide and protein analysis demonstrates its power. waters.comlcms.cz For instance, in the analysis of monoclonal antibodies, HRMS can accurately determine the mass of the intact protein and its various modified forms. lcms.cz This level of detail is crucial for understanding the structure and purity of complex biomolecules. The integration of UPLC with HRMS offers a powerful approach for the detailed characterization of biotherapeutics. waters.com

Interactive Table: HRMS in Compound Analysis

| Feature | Description | Relevance to this compound |

|---|---|---|

| Accurate Mass Measurement | Provides mass measurements with high precision, often to four or more decimal places. | Enables confident determination of the elemental formula of this compound and differentiation from isobaric interferences. |

| High Resolution | Ability to distinguish between ions with very similar mass-to-charge ratios. | Crucial for separating this compound from other closely related compounds or impurities in a complex sample. |

| Qualitative and Quantitative Analysis | Can be used for both identifying unknown compounds and quantifying known ones. waters.com | Allows for both the confirmation of the presence of this compound and the measurement of its concentration. |

| Fragmentation Analysis (MS/MS) | Provides structural information by fragmenting the molecule and analyzing the resulting ions. | Can be used to confirm the structure of this compound by comparing its fragmentation pattern to a known standard or theoretical predictions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

For a molecule like this compound, 1H NMR would reveal the number of different types of protons, their chemical environments (through chemical shifts), their proximity to each other (through spin-spin coupling), and their relative numbers (through integration). This information would be crucial in confirming the connectivity of the pantothenic acid and β-alanine moieties. For example, the chemical shifts of the methylene (B1212753) protons in the β-alanine unit would be distinct from those in the pantothenic acid portion.

Similarly, 13C NMR spectroscopy would provide information on the number and types of carbon atoms in the molecule. This would help to confirm the carbon skeleton of this compound. More advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), could be employed to definitively establish the connectivity between different parts of the molecule.

X-ray Crystallography and Computational Modeling for Conformational Analysis

Computational Modeling: In the absence of experimental data from techniques like X-ray crystallography, computational modeling can provide valuable insights into the likely conformations of this compound. Molecular mechanics and quantum mechanics calculations can be used to predict the lowest energy (most stable) conformations of the molecule in the gas phase or in solution. These models can also predict various molecular properties, such as bond lengths, bond angles, and charge distribution. This information can be used to complement experimental data and to gain a deeper understanding of the molecule's structure and reactivity.

Bioengineering and Synthetic Biology Approaches for N D Pantothenoyl Beta Alanine Pathway Modulation

Genetic Engineering of Precursor Biosynthetic Pathways in Microbial Systems

The production of N-D-Pantothenoyl-beta-Alanine is fundamentally dependent on the cellular availability of its two precursors: D-pantoate and β-alanine. nih.gov Metabolic engineering of microbial systems like Escherichia coli and Bacillus subtilis focuses on augmenting the biosynthetic pathways that produce these key molecules. nih.gov

The biosynthesis of D-pantoate originates from α-ketoisovalerate, an intermediate in the valine and leucine (B10760876) synthesis pathways. researchgate.net The conversion involves two key enzymatic steps catalyzed by ketopantoate hydroxymethyltransferase (encoded by the panB gene) and ketopantoate reductase (encoded by the panE gene). nih.gov Genetic engineering strategies often involve the overexpression of these genes to increase the metabolic flux towards D-pantoate.

The primary route for β-alanine synthesis in many bacteria is the decarboxylation of L-aspartate, a reaction catalyzed by L-aspartate-α-decarboxylase, the product of the panD gene. nih.govnih.gov Enhancing the expression of panD is a common strategy to increase the β-alanine pool. asm.org Research has also revealed alternative pathways that can be exploited; for instance, some bacteria can synthesize β-alanine from uracil (B121893) degradation via a β-alanine synthase, presenting a different set of genetic targets for engineering. nih.gov

A notable application of these principles is the enhanced production of D-pantothenic acid (the final product of the pathway) in Bacillus megaterium. By overexpressing the pantoate-β-alanine ligase from B. subtilis and optimizing the supply of exogenous precursors, researchers achieved a high titer of 45.56 ± 0.53 g/L in fed-batch fermentation, demonstrating the feasibility of large-scale biocatalytic production. nih.gov

Below is a summary of key enzymes and genes targeted in precursor pathway engineering.

| Precursor | Key Enzyme | Gene | Organism of Origin (Example) | Engineering Strategy |

| D-Pantoate | Ketopantoate hydroxymethyltransferase | panB | E. coli | Overexpression |

| D-Pantoate | Ketopantoate reductase | panE | E. coli | Overexpression |

| β-Alanine | L-aspartate-α-decarboxylase | panD | Corynebacterium glutamicum | Overexpression |

| β-Alanine | β-Alanine synthase | (Varies) | Rhizobium etli | Pathway introduction/optimization |

Directed Evolution and Enzyme Engineering for Novel Ligation Activities

The final step in forming this compound is the ATP-dependent condensation of D-pantoate and β-alanine, catalyzed by pantothenate synthetase (PanC), a peptide ligase. nih.gov While this enzyme is naturally efficient, the principles of directed evolution and enzyme engineering are being applied to create ligases with novel properties, such as altered substrate specificity, enhanced stability, or the ability to catalyze the formation of unnatural dipeptides. researchgate.neteurekaselect.com

A major focus in this area is the engineering of non-ribosomal peptide synthetases (NRPSs). nih.gov These large, modular enzymes are nature's machinery for assembling a wide variety of peptide-based natural products. uzh.ch Each module is responsible for incorporating a specific amino acid, making them attractive targets for rational engineering and directed evolution to produce novel peptide derivatives. nih.gov For example, directed evolution has been successfully used to reengineer the NRPS AdmK, generating a library of over 14,000 clones that led to the creation of new derivatives of the antibiotic andrimid (B1212256) in vivo. nih.gov This approach, which involves generating vast genetic diversity and applying high-throughput screening, allows for the discovery of enzymes with desired ligation activities that are not easily predicted. researchgate.net

Beyond NRPSs, other enzymes are being engineered for peptide ligation. Proteases, which normally break peptide bonds, can be engineered to favor the reverse reaction (synthesis). Variants of subtilisin, known as Peptiligase and Trypsiligase, have been developed with redesigned substrate profiles that allow for the highly selective and efficient coupling of peptide fragments. nih.govnih.gov These engineered biocatalysts represent powerful tools for synthesizing specific dipeptides under mild, aqueous conditions, overcoming many challenges of traditional chemical synthesis. nih.gov

| Engineering Approach | Target Enzyme Class | Key Characteristics | Outcome Example |

| Directed Evolution | Non-Ribosomal Peptide Synthetases (NRPSs) | High-throughput screening of large mutant libraries. | Generation of new antibiotic derivatives. nih.gov |

| Rational Design / Domain Swapping | Non-Ribosomal Peptide Synthetases (NRPSs) | Swapping of substrate-selecting domains to alter product structure. | Creation of specific peptide variants. nih.gov |

| Protein Engineering | Subtilisin-like Proteases | Modification of active site to favor ligation over hydrolysis. | Development of Peptiligase for efficient dipeptide synthesis. nih.gov |

Development of Biocatalytic Systems for Controlled Dipeptide Synthesis

To achieve controlled and efficient synthesis of this compound and related dipeptides, researchers are developing sophisticated biocatalytic systems. These systems can range from using single, purified enzymes to complex, multi-enzyme "one-pot" cascades that mimic natural metabolic pathways in vitro. rug.nl The goal is to create green, sustainable processes that operate under mild conditions with high selectivity and yield. researchgate.net

A powerful strategy is the construction of multi-step enzymatic cascades. For instance, a three-step cascade has been developed to produce pantothenic acid derivatives. rug.nl This system consists of three consecutive enzymatic reactions: amination, decarboxylation, and finally, condensation catalyzed by pantothenate synthetase (PS). rug.nl Such a system achieved high conversions (75-99%) and good isolated product yields (63-85%), demonstrating an attractive alternative to conventional chemical methods, especially for producing complex derivatives that are otherwise difficult to synthesize. rug.nl

The choice of biocatalyst and reaction conditions is critical. Different enzymes can be employed for dipeptide synthesis, each with unique properties. The protease ficin (B600402) has been used for the kinetically controlled synthesis of various dipeptides, with yields ranging from 5% to 91% depending on the specific amino acid substrates and optimized reaction conditions (e.g., pH 9.2). nih.gov In another approach, an aminopeptidase (B13392206) from Streptomyces septatus was shown to effectively synthesize dipeptides in a medium of 98% methanol, retaining its activity for over 100 hours and achieving over 50% conversion of the starting amino acid. asm.org These examples highlight the versatility of biocatalytic systems, which can be tailored by selecting specific enzymes and optimizing the reaction environment to maximize the production of the target dipeptide.

| Biocatalytic System | Key Enzyme(s) | Substrates | Product | Reported Yield / Conversion |

| Three-Step Enzymatic Cascade | EDDS lyase, Aspartate α-decarboxylase (ADC), Pantothenate Synthetase (PS) | Fumaric acid, amines, D-pantoate | Pantothenic acid derivatives | 75-99% conversion, 63-85% isolated yield. rug.nl |

| Kinetically Controlled Synthesis | Ficin (protease) | Z-Ala-OMe, L-alanine | Z-Ala-Ala | Up to 91% yield. nih.gov |

| Organic Media Synthesis | Aminopeptidase (from Streptomyces septatus) | Free phenylalanine, Phenylalanine methyl ester | Phenylalanyl-phenylalanine methyl ester | >50% conversion. asm.org |

Emerging Research Avenues and Future Directions in N D Pantothenoyl Beta Alanine Research

Elucidating Specific Enzymatic Systems Governing its Formation and Breakdown

The synthesis of N-D-Pantothenoyl-beta-Alanine, also known as pantothenate, involves the condensation of pantoate and β-alanine. This crucial step is catalyzed by pantothenate synthetase (also referred to as pantoate-β-alanine ligase), an enzyme that utilizes ATP to drive the reaction. nih.govwikipedia.org In many bacteria, such as E. coli, this enzyme is encoded by the panC gene. nih.gov The formation of pantothenate is a key regulatory point in the biosynthesis of CoA, an essential cofactor in numerous metabolic pathways. researchgate.netnih.gov

The breakdown of this compound is less directly studied. However, research indicates that pantothenate is not always incorporated into CoA as a whole molecule. Instead, it can be degraded back into its constituent parts, pantoate and β-alanine, which are then reutilized for CoA synthesis. researchgate.net The specific enzymes responsible for this hydrolytic cleavage in various organisms are still an active area of investigation.

The biosynthesis of β-alanine itself, a key precursor, occurs through various pathways. In many prokaryotes, L-aspartate is decarboxylated by L-aspartate-alpha-decarboxylase (ADC) , encoded by the panD gene. researchgate.netnih.gov However, alternative pathways exist. For instance, in some bacteria like Rhizobium etli, β-alanine is synthesized from the degradation of uracil (B121893) via the enzyme β-alanine synthase . nih.govresearchgate.net Another novel pathway identified in Acinetobacter baylyi involves the conversion of 1,3-diaminopropane (B46017) to 3-aminopropanal, which is then oxidized to β-alanine. nih.gov In eukaryotes, β-alanine can be formed from the breakdown of pyrimidine (B1678525) nucleotides or the degradation of polyamines. nih.gov

The following table summarizes the key enzymes involved in the formation of this compound and its precursor, β-alanine.

| Enzyme | Function | Gene (in E. coli) | Pathway |

| Pantothenate Synthetase | Condensation of pantoate and β-alanine to form pantothenate | panC | Pantothenate Biosynthesis |

| L-aspartate-alpha-decarboxylase (ADC) | Decarboxylation of L-aspartate to β-alanine | panD | β-alanine Biosynthesis |

| β-alanine synthase | Synthesis of β-alanine from uracil degradation products | amaB (in R. etli) | Uracil Degradation |

Investigation of its Occurrence and Concentrations Across Diverse Biological Compartments

This compound, as pantothenic acid, is ubiquitous across biological systems, being an essential vitamin for most organisms. researchgate.net Its concentration, however, can vary significantly between different biological compartments and organisms.

Research has shown that the extracellular concentrations of β-alanine and pantothenate increase in the broth of Streptomyces sp. OA-6129 during the production of carbapenem (B1253116) antibiotics, suggesting a link between their biosynthesis and the production of these secondary metabolites. nih.gov This indicates that in certain microorganisms, the levels of pantothenate in the extracellular environment are dynamically regulated.

In Escherichia coli, the uptake of β-alanine, a direct precursor for pantothenate synthesis, is an active process mediated by the amino acid carrier CycA. nih.gov This transport system plays a crucial role in regulating the intracellular pool of β-alanine available for pantothenate synthesis.

While specific quantitative data for this compound across a wide range of biological compartments is still being gathered, studies developing analytical methods provide insights into its detectable levels. For instance, a validated LC-MS/MS method for B vitamins in whole blood has been established, with pantothenic acid (B5) showing excellent validation characteristics. nih.govplos.org This suggests that pantothenate is present and quantifiable in circulatory systems.

The following table provides a conceptual overview of the expected occurrence of this compound in various biological compartments.

| Biological Compartment | Expected Occurrence | Rationale |

| Cytosol | High | Site of CoA biosynthesis and numerous metabolic reactions requiring CoA. |

| Mitochondria | High | Location of the Krebs cycle and fatty acid oxidation, both heavily reliant on CoA. |

| Extracellular Fluid | Variable | Can be present due to cellular release or as a nutrient being transported. |

| Blood/Hemolymph | Present | Transport medium for vitamins and nutrients throughout the organism. |

Exploring Potential Regulatory or Signaling Functions in Cellular Homeostasis

Beyond its fundamental role as a precursor for CoA, emerging evidence suggests that this compound and its precursor, β-alanine, may have regulatory or signaling functions in maintaining cellular homeostasis.

The regulation of cholesterol balance, a critical aspect of cellular homeostasis, is controlled by complex pathways involving nuclear hormone receptors. nih.gov While a direct link to pantothenate is not yet fully established, the central role of CoA in lipid metabolism suggests a potential indirect influence.

In the context of intestinal health, Paneth cells, which are crucial for gut epithelium homeostasis, rely on a multitude of molecules for their function. nih.gov The metabolic state of these cells, influenced by the availability of essential nutrients like pantothenate, is vital for their defensive and regenerative roles.

Furthermore, β-alanine itself is a component of the dipeptide carnosine, which has antioxidant properties and is found in high concentrations in muscle and brain tissue. sigmaaldrich.com The synthesis of carnosine is dependent on the availability of β-alanine, highlighting a pathway through which pantothenate metabolism could influence cellular protection against oxidative stress. sigmaaldrich.com

The regulation of pantothenate synthesis itself is a key aspect of cellular homeostasis. The enzymes involved in its biosynthesis are subject to regulatory mechanisms to ensure an adequate supply of CoA without wasteful overproduction. The discovery of alternative β-alanine synthesis pathways suggests a metabolic plasticity that allows organisms to maintain pantothenate levels under different nutritional conditions. nih.govnih.gov

Development of Robust Methodologies for Quantitative Analysis in Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices like blood, tissues, and cell cultures is crucial for understanding its physiological roles. Several advanced analytical techniques have been developed and optimized for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the method of choice due to its high selectivity and sensitivity. mdpi.com

For the analysis of β-alanine and other amino acids, pre-column derivatization is often employed to enhance their chromatographic retention and detection. Common derivatizing agents include 9-fluorenylmethoxycarbonyl (FMOC), 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), and phenyl isothiocyanate. nih.govwaters.comresearchgate.netnih.gov These methods allow for the sensitive and accurate quantification of β-alanine in various samples.

Direct analysis of underivatized β-alanine and its isomers is also possible using hydrophilic interaction chromatography (HILIC) coupled with MS/MS. mdpi.com This approach avoids the extra step of derivatization, simplifying sample preparation.

The development of LC-MS/MS methods for the simultaneous analysis of multiple B vitamins, including pantothenic acid, in whole blood has been a significant advancement. nih.govplos.org These methods often involve a protein precipitation step followed by chromatographic separation and mass spectrometric detection. The use of stable isotope-labeled internal standards is critical for ensuring accuracy and precision. nih.govplos.org

The following table outlines key aspects of analytical methodologies for this compound and its precursor.

| Analytical Technique | Analyte | Key Features |

| LC-MS/MS with Derivatization (e.g., FMOC, AQC) | β-alanine | High sensitivity and specificity; requires an additional derivatization step. researchgate.netmdpi.com |

| HILIC-MS/MS | Underivatized β-alanine | Direct analysis without derivatization; requires specialized HILIC columns. mdpi.com |

| LC-MS/MS | Pantothenic Acid (Vitamin B5) | Enables simultaneous analysis of multiple B vitamins in complex matrices like whole blood. nih.govplos.org |

Recent advancements in LC technology, such as the use of MaxPeak High Performance Surfaces, have shown to improve the sensitivity and reduce peak tailing in the LC-MS/MS analysis of B-group vitamins, further enhancing the capabilities for accurate quantification.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and stability of N-D-Pantothenoyl-beta-Alanine in experimental settings?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment, employing reverse-phase C18 columns and mobile phases optimized for polar compounds (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Stability studies should include accelerated degradation tests under varying pH (2.0–9.0) and temperature (4°C–40°C) conditions, monitored via mass spectrometry (MS) to identify degradation byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with D₂O or deuterated methanol as solvents to resolve hydroxyl and amine protons .

Q. How should researchers design in vitro experiments to assess the enzymatic interactions of this compound with coenzyme A (CoA)-dependent systems?

- Methodological Answer :

- Enzyme Selection : Use purified pantothenate kinase (PanK) or CoA synthetase to evaluate substrate specificity.

- Assay Conditions : Optimize reaction buffers (e.g., Tris-HCl pH 7.5, 5 mM ATP, 10 mM MgCl₂) and monitor kinetic parameters (Km, Vmax) via spectrophotometric detection of ADP/AMP production (e.g., coupled enzyme assays with pyruvate kinase/lactate dehydrogenase). Include negative controls (e.g., omission of ATP) and positive controls (e.g., D-pantothenic acid) to validate specificity .

Q. What protocols are effective for synthesizing and purifying this compound in laboratory settings?

- Methodological Answer :

- Synthesis : Employ enzymatic coupling using pantothenoyl-beta-alanine synthetase under mild conditions (pH 6.8–7.2, 25°C) to minimize racemization. Alternatively, use carbodiimide-mediated (e.g., EDC/NHS) condensation of D-pantothenic acid and beta-alanine in anhydrous dimethylformamide (DMF).

- Purification : Isolate the compound via ion-exchange chromatography (e.g., DEAE-Sepharose) followed by recrystallization in ethanol/water mixtures. Monitor purity via thin-layer chromatography (TLC) with ninhydrin staining .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the pH-dependent solubility and bioavailability of this compound across different biological models?

- Methodological Answer :

- Comparative Studies : Conduct parallel solubility assays in simulated physiological fluids (e.g., SIF/SGF) and cell culture media (e.g., DMEM, RPMI) to identify matrix-specific effects.

- Bioavailability Analysis : Use Caco-2 cell monolayers to measure apical-to-basolateral transport under varying pH (5.5–7.4). Apply multivariate statistical analysis (e.g., ANOVA with post-hoc Tukey tests) to reconcile discrepancies caused by pH gradients or transporter saturation .

Q. What strategies integrate computational modeling with experimental data to elucidate the conformational dynamics of this compound in aqueous solutions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to simulate flexibility of the pantothenoyl-beta-alanine backbone. Validate simulations with small-angle X-ray scattering (SAXS) data.

- Quantum Mechanics (QM) : Calculate partial charges and electrostatic potential surfaces (e.g., DFT/B3LYP) to predict hydrogen-bonding interactions with water. Compare with experimental infrared (IR) spectroscopy results .

Q. How should statistical frameworks be applied to ensure reproducibility in studies investigating this compound’s role in metabolic pathways?

- Methodological Answer :

- Power Analysis : Predefine sample sizes (n ≥ 6) using pilot data to achieve 80% power (α = 0.05).

- Data Normalization : Use internal standards (e.g., stable isotope-labeled analogs) in LC-MS workflows to correct for batch effects.

- Reproducibility Checks : Adhere to NIH guidelines for preclinical research, including blinded analysis and independent replication of key experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.